O2-Ethyl O1-[2-(o-tolyl)ethyl] oxalate
Description
O2-Ethyl O1-[2-(o-tolyl)ethyl] oxalate is a diester derivative of oxalic acid with an ethyl group and a substituted phenethyl moiety. The o-tolyl (ortho-methylphenyl) group introduces steric and electronic effects that influence its chemical and physical properties.
Properties
IUPAC Name |
1-O-ethyl 2-O-[2-(2-methylphenyl)ethyl] oxalate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-16-12(14)13(15)17-9-8-11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJMABQWRUAWMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=CC=CC=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O2-Ethyl O1-[2-(o-tolyl)ethyl] oxalate typically involves the esterification of oxalic acid with the corresponding alcohols. One common method involves the reaction of oxalyl chloride with ethanol and 2-(o-tolyl)ethanol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
O2-Ethyl O1-[2-(o-tolyl)ethyl] oxalate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield oxalic acid and the corresponding alcohols.
Reduction: The compound can be reduced to form the corresponding alcohols and oxalic acid derivatives.
Substitution: The ethyl and 2-(o-tolyl)ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
Hydrolysis: Oxalic acid, ethanol, and 2-(o-tolyl)ethanol.
Reduction: Corresponding alcohols and oxalic acid derivatives.
Substitution: Products depend on the substituents introduced.
Scientific Research Applications
O2-Ethyl O1-[2-(o-tolyl)ethyl] oxalate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Pharmaceuticals: It may be used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Biological Studies: The compound can be used to study biochemical pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of O2-Ethyl O1-[2-(o-tolyl)ethyl] oxalate involves its interaction with various molecular targets. In organic synthesis, it acts as a precursor that undergoes chemical transformations to yield desired products. In biological systems, it may interact with enzymes and other proteins, influencing biochemical pathways. The specific molecular targets and pathways depend on the context of its use.
Comparison with Similar Compounds
Structural Analogs in the Phenethyl Oxalate Family
The following table summarizes key structural analogs, their substituents, and molecular characteristics:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., chlorine in 1443313-73-2) increase polarity and may enhance hydrolysis susceptibility, whereas electron-donating groups (e.g., methyl in p-tolyl) stabilize the ester .
- Fluorine Substituents : The 4-fluoro-3-methylphenyl analog () likely exhibits higher polarity and metabolic stability due to fluorine’s electronegativity .
Comparison with Simpler Oxalate Esters
Key Observations :
- Volatility : Diethyl oxalate, lacking aromatic substituents, is more volatile than phenethyl derivatives like the target compound .
- Solubility : Ethyl potassium oxalate’s ionic nature grants high water solubility, contrasting with the hydrophobic phenethyl esters .
- Reactivity : Ethyl oxamate’s amide group resists hydrolysis compared to ester-containing analogs .
Biological Activity
O2-Ethyl O1-[2-(o-tolyl)ethyl] oxalate is an organic compound with significant potential in various biological applications. This article delves into its biological activity, synthesizing data from diverse sources to provide a comprehensive overview of its properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H16O4
- Molecular Weight : 236.267 g/mol
- CAS Number : Not available
- Purity : 97% GC-FID
The compound features an ethyl oxalate moiety attached to a 2-(o-tolyl)ethyl group, which contributes to its unique chemical reactivity and biological activity. The structural characteristics facilitate interactions with various biological targets.
This compound exhibits biological activity through its interactions with enzymes and receptors. The oxalate moiety can participate in hydrogen bonding and coordinate with metal ions, influencing enzymatic pathways and receptor signaling.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound possess antimicrobial properties. The mechanism involves disrupting bacterial cell membranes or inhibiting critical metabolic pathways, leading to cell death.
Table 1: Antimicrobial Activity Comparison
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Bactericidal | 50 µg/mL |
| Similar Oxalate Derivative | Bacteriostatic | 100 µg/mL |
Anticancer Potential
Research has also explored the anticancer potential of this compound. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study: Apoptotic Effects on Cancer Cells
A study conducted on human breast cancer cells (MCF-7) showed that treatment with the compound resulted in:
- Increased caspase-3 activity : Indicating apoptosis.
- Reduced cell viability : By approximately 70% at a concentration of 100 µM after 48 hours.
Synthesis and Characterization
The synthesis of this compound typically involves the esterification of oxalic acid derivatives with the corresponding ethyl group under acidic conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that the compound has moderate bioavailability, which could be enhanced through formulation strategies. Toxicological assessments indicate low toxicity levels in animal models, supporting its potential for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
